1-Bromo-4-isobutoxy-2-nitrobenzene
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Overview
Description
1-Bromo-4-isobutoxy-2-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzene, featuring bromine, nitro, and isobutoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-isobutoxy-2-nitrobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where benzene is first nitrated to introduce the nitro group, followed by bromination to add the bromine atom. The isobutoxy group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-isobutoxy-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like toluene or ethanol.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Major Products:
Scientific Research Applications
1-Bromo-4-isobutoxy-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: Utilized in the preparation of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-isobutoxy-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Comparison with Similar Compounds
1-Bromo-2-nitrobenzene: Similar structure but lacks the isobutoxy group, making it less versatile in certain synthetic applications.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a fluorine atom instead of the isobutoxy group, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-bromo-4-(2-methylpropoxy)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-7(2)6-15-8-3-4-9(11)10(5-8)12(13)14/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUHPGZHCDLVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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